molecular formula C12H15ClO2 B14738498 2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane CAS No. 5406-52-0

2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane

Katalognummer: B14738498
CAS-Nummer: 5406-52-0
Molekulargewicht: 226.70 g/mol
InChI-Schlüssel: DOQQQRVVSQIZOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 2-chlorophenyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other derivatives.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2-chlorophenyl)-5,5-dimethyl-1,3-dioxanone, while reduction can produce 2-(2-phenyl)-5,5-dimethyl-1,3-dioxane.

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chlorophenyl)-1,3-dioxane: Lacks the dimethyl substitution, resulting in different chemical properties.

    2-(2-Bromophenyl)-5,5-dimethyl-1,3-dioxane:

    2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxanone: An oxidized form with different chemical and biological properties.

Uniqueness

2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the dioxane ring and the chlorophenyl group makes it a versatile compound for various research and industrial purposes.

Eigenschaften

CAS-Nummer

5406-52-0

Molekularformel

C12H15ClO2

Molekulargewicht

226.70 g/mol

IUPAC-Name

2-(2-chlorophenyl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C12H15ClO2/c1-12(2)7-14-11(15-8-12)9-5-3-4-6-10(9)13/h3-6,11H,7-8H2,1-2H3

InChI-Schlüssel

DOQQQRVVSQIZOK-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC(OC1)C2=CC=CC=C2Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.